molecular formula C17H13ClN4OS B294825 3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294825
M. Wt: 356.8 g/mol
InChI Key: GGJFMDBBSNGLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazolothiadiazole family and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. This compound has been shown to exhibit anti-cancer activity in several cancer cell lines, including breast cancer, liver cancer, and lung cancer. It has also been studied for its potential use in treating other diseases such as diabetes and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity through the inhibition of tubulin polymerization, which is required for cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to exhibit anti-inflammatory activity. It has also been shown to reduce blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This makes it a safer option for researchers to work with. However, one limitation is that its solubility in water is relatively low, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is in the development of more effective synthesis methods to improve the yield and purity of the final product. Another area of interest is in the development of more targeted anti-cancer therapies using this compound. Finally, there is also potential for this compound to be used in combination with other anti-cancer drugs to improve their effectiveness.

Synthesis Methods

The synthesis of 3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in several research articles. One of the most common methods involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then reacted with 2-(2-chlorophenoxy)ethyl isothiocyanate to form 3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The purity of the final product can be improved through recrystallization.

properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-benzyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c18-13-8-4-5-9-14(13)23-11-16-21-22-15(19-20-17(22)24-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

GGJFMDBBSNGLIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl

Origin of Product

United States

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